molecular formula C21H19FN4O3 B10983337 2-(4-Fluorobenzyl)-7-(2,3,4-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

2-(4-Fluorobenzyl)-7-(2,3,4-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B10983337
M. Wt: 394.4 g/mol
InChI Key: CNQIMAAWISRRRE-UHFFFAOYSA-N
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Description

2-(4-Fluorobenzyl)-7-(2,3,4-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine is a synthetic organic compound belonging to the class of triazolopyrimidines This compound is characterized by the presence of a fluorobenzyl group and a trimethoxyphenyl group attached to a triazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorobenzyl)-7-(2,3,4-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors, such as 3-amino-1,2,4-triazole and 2,3,4-trimethoxybenzaldehyde, under acidic or basic conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions, where a suitable fluorobenzyl halide reacts with the triazolopyrimidine intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorobenzyl)-7-(2,3,4-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzyl or phenyl rings, using reagents like halides or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Benzyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 2-(4-Fluorobenzyl)-7-(2,3,4-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial effects, making it a candidate for drug discovery and development.

Medicine

The compound’s potential therapeutic effects are of interest in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Fluorobenzyl)-7-(2,3,4-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The fluorobenzyl and trimethoxyphenyl groups may enhance binding affinity and specificity, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(4-Fluorobenzyl)-7-(2,3,4-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine stands out due to its specific substitution pattern, which may confer unique chemical and biological properties. Its distinct structure allows for diverse applications and potential advantages in various research and industrial contexts.

Properties

Molecular Formula

C21H19FN4O3

Molecular Weight

394.4 g/mol

IUPAC Name

2-[(4-fluorophenyl)methyl]-7-(2,3,4-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C21H19FN4O3/c1-27-17-9-8-15(19(28-2)20(17)29-3)16-10-11-23-21-24-18(25-26(16)21)12-13-4-6-14(22)7-5-13/h4-11H,12H2,1-3H3

InChI Key

CNQIMAAWISRRRE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C2=CC=NC3=NC(=NN23)CC4=CC=C(C=C4)F)OC)OC

Origin of Product

United States

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